Cas no 1183141-38-9 (2-amino-2-(2-chlorophenyl)propan-1-ol)

2-Amino-2-(2-chlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2-chlorophenyl substituent, which confers structural versatility for applications in asymmetric synthesis and pharmaceutical intermediates. Its primary amine and hydroxyl functional groups enable its use as a building block for ligands, catalysts, and bioactive compounds. The presence of the chlorophenyl moiety enhances steric and electronic effects, making it valuable in stereoselective transformations. This compound is particularly relevant in medicinal chemistry for the development of adrenergic and CNS-active agents. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-amino-2-(2-chlorophenyl)propan-1-ol structure
1183141-38-9 structure
商品名:2-amino-2-(2-chlorophenyl)propan-1-ol
CAS番号:1183141-38-9
MF:C9H12ClNO
メガワット:185.650681495667
CID:5596524
PubChem ID:54776181

2-amino-2-(2-chlorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Amino-2-(2-chloro-phenyl)-propan-1-ol
    • Benzeneethanol, β-amino-2-chloro-β-methyl-
    • SCHEMBL19265162
    • AKOS005266153
    • MFCD12827144
    • 1183141-38-9
    • 2-amino-2-(2-chlorophenyl)propan-1-ol
    • CS-0276188
    • EN300-1260788
    • インチ: 1S/C9H12ClNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3
    • InChIKey: AUPNMQMJANYYOM-UHFFFAOYSA-N
    • ほほえんだ: C(O)C(N)(C1=CC=CC=C1Cl)C

計算された属性

  • せいみつぶんしりょう: 185.0607417g/mol
  • どういたいしつりょう: 185.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 46.2Ų

2-amino-2-(2-chlorophenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1260788-0.25g
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
0.25g
$906.0 2023-06-08
Enamine
EN300-1260788-50mg
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
50mg
$827.0 2023-10-02
Enamine
EN300-1260788-250mg
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
250mg
$906.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346858-500mg
2-Amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9 95%
500mg
¥22136.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346858-1g
2-Amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9 95%
1g
¥26622.00 2024-08-09
Enamine
EN300-1260788-5.0g
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
5g
$2858.0 2023-06-08
Enamine
EN300-1260788-100mg
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
100mg
$867.0 2023-10-02
Enamine
EN300-1260788-500mg
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
500mg
$946.0 2023-10-02
Enamine
EN300-1260788-2500mg
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
2500mg
$1931.0 2023-10-02
Enamine
EN300-1260788-0.05g
2-amino-2-(2-chlorophenyl)propan-1-ol
1183141-38-9
0.05g
$827.0 2023-06-08

2-amino-2-(2-chlorophenyl)propan-1-ol 関連文献

2-amino-2-(2-chlorophenyl)propan-1-olに関する追加情報

Professional Introduction to 2-amino-2-(2-chlorophenyl)propan-1-ol (CAS No: 1183141-38-9)

2-amino-2-(2-chlorophenyl)propan-1-ol, with the chemical formula C9H12NCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural features and potential applications in drug development. The presence of both an amino group and a chlorophenyl moiety makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The CAS number 1183141-38-9 uniquely identifies this compound in scientific literature and databases, facilitating precise referencing and research. Its molecular structure, characterized by a propan-1-ol backbone substituted with an amino group at the second carbon and a 2-chlorophenyl group at the first carbon, imparts unique reactivity and pharmacological properties. This combination of functional groups allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry.

In recent years, 2-amino-2-(2-chlorophenyl)propan-1-ol has been explored for its potential role in the development of novel therapeutic agents. The chlorophenyl group, in particular, is known to enhance binding affinity to biological targets, which is a critical factor in drug design. Researchers have been investigating its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The amino group provides a site for further functionalization, enabling the creation of more complex pharmacophores.

One of the most compelling aspects of this compound is its utility in constructing heterocyclic frameworks. Heterocycles are prevalent in many bioactive molecules, and 2-amino-2-(2-chlorophenyl)propan-1-ol can serve as a precursor for synthesizing such structures. For instance, it has been used in the preparation of imidazoles and pyrazoles, which are known for their wide range of biological activities. The ability to incorporate this compound into larger molecular architectures underscores its importance as a synthetic intermediate.

The pharmaceutical industry has shown particular interest in derivatives of 2-amino-2-(2-chlorophenyl)propan-1-ol due to their potential therapeutic effects. Preclinical studies have demonstrated that certain analogs exhibit promising activity against enzymes and receptors involved in disease pathways. For example, modifications to the chlorophenyl ring have led to compounds with enhanced selectivity and reduced toxicity. These findings highlight the compound's significance as a scaffold for drug discovery.

Synthetic methodologies for 2-amino-2-(2-chlorophenyl)propan-1-ol have also seen significant advancements. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have enabled more efficient and scalable production methods. These improvements are crucial for ensuring an adequate supply of the compound for research and industrial applications. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its synthesis.

The role of computational chemistry in studying 2-amino-2-(2-chlorophenyl)propan-1-ol cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets and to guide the design of more effective derivatives. By leveraging computational tools, researchers can optimize synthetic routes and predict pharmacological properties with greater accuracy. This interdisciplinary approach has accelerated the development of novel compounds based on this scaffold.

In conclusion, 2-amino-2-(2-chlorophenyl)propan-1-ol (CAS No: 1183141-38-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, particularly heterocyclic scaffolds. Ongoing research continues to uncover new applications and derivatives with therapeutic promise. As synthetic methodologies advance and computational tools become more sophisticated, the role of this compound is expected to expand further, contributing to the discovery of next-generation pharmaceuticals.

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